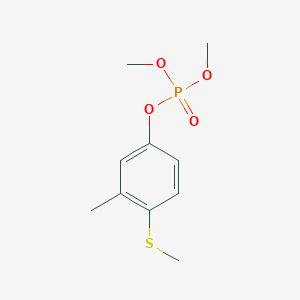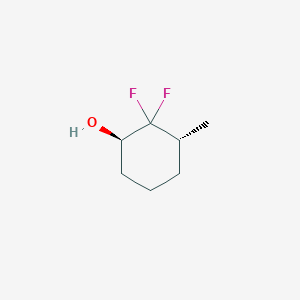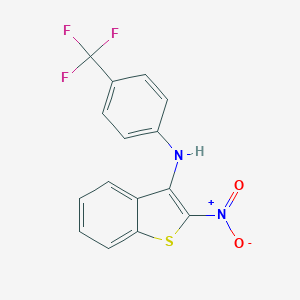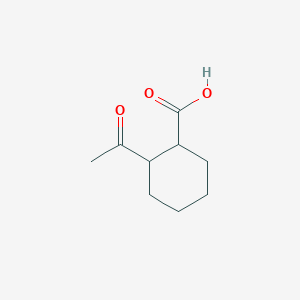
(R)-甲基喹草酮
描述
(R)-Quizalofop Methyl, also known as (R)-Quizalofop Methyl, is a useful research compound. Its molecular formula is C18H15ClN2O4 and its molecular weight is 358.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Quizalofop Methyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Quizalofop Methyl including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
纳米粒子应用
(R)-甲基喹草酮可以被掺入到二氧化硅基纳米粒子中,用于各种目的:
果胶改性
在食品科学中,(R)-甲基喹草酮可用于果胶改性:
作用机制
Target of Action
®-Quizalofop Methyl is a selective herbicide that primarily targets the enzyme Acetyl CoA Carboxylase (ACCase) in plants . ACCase plays a crucial role in fatty acid biosynthesis, which is essential for plant growth and development.
Mode of Action
The compound interacts with its target, ACCase, by inhibiting its activity This inhibition disrupts the normal biosynthesis of fatty acids, leading to a halt in plant growth and eventually plant death
Pharmacokinetics
As a herbicide, it is known to be absorbed by both the roots and foliage of plants and is then distributed throughout the plant system . The metabolism and excretion of ®-Quizalofop Methyl within the plant system are areas of ongoing research.
Action Environment
The action, efficacy, and stability of ®-Quizalofop Methyl can be influenced by various environmental factors. These can include the specific plant species (as ACCase can vary among species), soil composition, temperature, and rainfall. For example, certain soil compositions can affect the absorption of the compound by plant roots. Similarly, temperature and rainfall can influence the compound’s distribution within the plant and its eventual metabolism and excretion .
生化分析
Biochemical Properties
®-Quizalofop Methyl plays a crucial role in biochemical reactions by targeting and inhibiting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is pivotal in the biosynthesis of fatty acids, which are essential components of cell membranes and energy storage molecules. By inhibiting ACCase, ®-Quizalofop Methyl disrupts the production of fatty acids, leading to the cessation of cell growth and ultimately causing plant death. The compound interacts specifically with the carboxyltransferase domain of ACCase, preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA .
Cellular Effects
®-Quizalofop Methyl exerts significant effects on various types of cells and cellular processes. In plant cells, it disrupts the synthesis of fatty acids, which are critical for maintaining cell membrane integrity and function. This disruption leads to the inhibition of cell division and growth, resulting in the death of the targeted grass weeds. Additionally, ®-Quizalofop Methyl affects cell signaling pathways by interfering with the production of signaling molecules derived from fatty acids. This interference can alter gene expression and cellular metabolism, further contributing to the herbicidal activity of the compound .
Molecular Mechanism
The molecular mechanism of action of ®-Quizalofop Methyl involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme. The compound binds to the carboxyltransferase domain of ACCase, preventing the enzyme from catalyzing the conversion of acetyl-CoA to malonyl-CoA. This inhibition disrupts the fatty acid biosynthesis pathway, leading to a depletion of essential fatty acids required for cell membrane formation and energy storage. The binding interaction between ®-Quizalofop Methyl and ACCase is highly specific, ensuring that the herbicide selectively targets grass weeds while minimizing effects on non-target plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-Quizalofop Methyl have been observed to change over time. The compound exhibits high stability under standard storage conditions, maintaining its herbicidal activity for extended periods. Upon application, ®-Quizalofop Methyl undergoes degradation through hydrolysis and microbial activity, leading to the formation of less active metabolites. Long-term studies have shown that the herbicide can have persistent effects on cellular function, with treated plants exhibiting stunted growth and reduced biomass even after the initial application .
Dosage Effects in Animal Models
The effects of ®-Quizalofop Methyl vary with different dosages in animal models. At low doses, the compound is generally well-tolerated, with minimal toxic or adverse effects observed. At higher doses, ®-Quizalofop Methyl can cause toxicity, manifesting as liver and kidney damage, as well as disruptions in metabolic processes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its herbicidal activity without causing significant harm to non-target organisms .
Metabolic Pathways
®-Quizalofop Methyl is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is metabolized by cytochrome P450 enzymes, which catalyze the hydroxylation and subsequent conjugation of ®-Quizalofop Methyl with glutathione. This process facilitates the excretion of the herbicide and its metabolites from the plant cells. Additionally, ®-Quizalofop Methyl can affect metabolic flux by altering the levels of key metabolites involved in fatty acid biosynthesis and energy production .
Transport and Distribution
Within cells and tissues, ®-Quizalofop Methyl is transported and distributed through various mechanisms. The compound is absorbed by plant roots and leaves, after which it is translocated to the target sites via the phloem and xylem. Transporters and binding proteins, such as ATP-binding cassette (ABC) transporters, play a role in facilitating the movement of ®-Quizalofop Methyl across cellular membranes. The herbicide’s localization and accumulation in specific tissues are influenced by its chemical properties and interactions with cellular transport systems .
Subcellular Localization
The subcellular localization of ®-Quizalofop Methyl is primarily within the chloroplasts, where the acetyl-CoA carboxylase (ACCase) enzyme is located. The compound’s activity is dependent on its ability to reach and interact with ACCase within the chloroplasts. Targeting signals and post-translational modifications may direct ®-Quizalofop Methyl to specific compartments within the chloroplasts, ensuring its effective inhibition of fatty acid biosynthesis. This localization is crucial for the herbicide’s function and efficacy .
属性
IUPAC Name |
methyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHJGQYNECSZDY-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)




![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylsulfamoyl]benzenesulfonate](/img/structure/B133085.png)

![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)


![2-[(2-Chlorobenzyl)thio]aniline](/img/structure/B133099.png)
![(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B133100.png)
